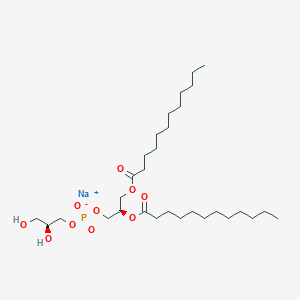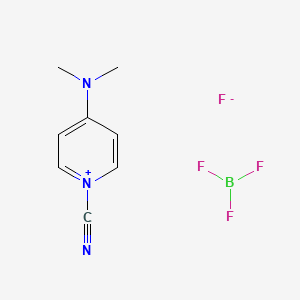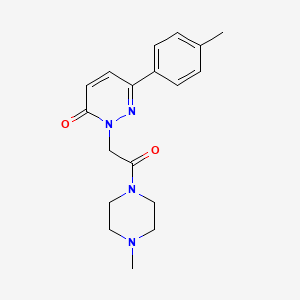![molecular formula C23H19IN6O2 B12044363 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)
3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an iodophenoxy group, a tetrazole ring, and a benzamide moiety, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps:
Formation of the Iodophenoxy Intermediate: This step involves the iodination of phenol to produce 4-iodophenol, which is then reacted with formaldehyde to form 4-iodophenoxymethyl alcohol.
Synthesis of the Tetrazole Intermediate: The tetrazole ring is synthesized by reacting 4-cyanophenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The final step involves the condensation of the iodophenoxymethyl intermediate with the tetrazole intermediate in the presence of a suitable catalyst to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzamide moieties.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amines or alcohols are common products.
Substitution: The major products depend on the nucleophile used, resulting in azides, thiols, or other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.
Biology
In biological research, the compound’s ability to interact with specific proteins and enzymes makes it a potential candidate for studying biochemical pathways and developing new drugs.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
作用機序
The mechanism of action of 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can facilitate binding to hydrophobic pockets, while the tetrazole ring can mimic natural substrates or inhibitors, disrupting normal biological functions. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
4-iodophenoxyacetic acid: Similar in having an iodophenoxy group but differs in its acetic acid moiety.
N-(4-tetrazolyl)benzamide: Shares the tetrazole and benzamide groups but lacks the iodophenoxy moiety.
4-iodophenylhydrazine: Contains the iodophenyl group but differs in its hydrazine functionality.
Uniqueness
What sets 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide apart is its combination of the iodophenoxy, tetrazole, and benzamide groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
特性
分子式 |
C23H19IN6O2 |
|---|---|
分子量 |
538.3 g/mol |
IUPAC名 |
3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H19IN6O2/c1-16(18-5-9-21(10-6-18)30-15-25-28-29-30)26-27-23(31)19-4-2-3-17(13-19)14-32-22-11-7-20(24)8-12-22/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+ |
InChIキー |
OUBCUYOMGQTFAF-WGOQTCKBSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I)/C3=CC=C(C=C3)N4C=NN=N4 |
正規SMILES |
CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I)C3=CC=C(C=C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)

![3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044308.png)


![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12044354.png)


![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044376.png)
![7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12044383.png)
